molecular formula C23H28ClN5O4 B12060954 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline

Cat. No.: B12060954
M. Wt: 474.0 g/mol
InChI Key: SKDIDWRQDBIQBS-UHFFFAOYSA-N
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Description

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline, commonly known as Cyclazosin hydrochloride, is a synthetic quinazoline derivative with a molecular formula of C₂₃H₂₇N₅O₄·HCl and a molecular weight of 473.95 g/mol . It features a decahydroquinoxaline core substituted with a 4-amino-6,7-dimethoxyquinazolinyl group at position 1 and a 2-furanylcarbonyl moiety at position 2. This structural configuration confers selective antagonism against α₁-adrenergic receptors (α₁-ARs), a property shared with other quinazoline-based antihypertensives like prazosin and doxazosin .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIDWRQDBIQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Nitration

  • Oxidation : 3,4-Dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide (1–50%) in basic solution (20–60°C, 2–10 h).

  • Nitration : The benzoic acid is nitrated with 65–97% HNO₃ in chloroform (15–50°C, 2–10 h), yielding 4,5-dimethoxy-2-nitrobenzoic acid.

Reduction and Cyclization

  • Reduction : The nitro group is reduced to an amine using Fe/HCl, forming 4,5-dimethoxy-2-aminobenzoic acid.

  • Cyclization : Reaction with urea under acidic conditions generates 2,4-dihydroxy-6,7-dimethoxyquinazoline.

Chlorination and Amination

  • Chlorination : Treatment with POCl₃ (1:3–1:10 molar ratio, 80–120°C, 2–6 h) replaces hydroxyl groups with chlorines.

  • Amination : Selective substitution of the 4-chloro group with ammonia (20–25% NH₃, 40–75°C, 6–16 h) yields 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Synthesis of Decahydroquinoxaline Derivatives

The decahydroquinoxaline core is synthesized via catalytic methods optimized for efficiency and yield.

Diamine Preparation

  • Starting Material : Cyclohexane-fused 1,2-diamines (e.g., decahydroquinoxaline) are prepared by hydrogenating quinoxaline derivatives under high-pressure H₂ with Pd/C.

Catalytic Condensation

  • Catalysts : CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O in ethanol at room temperature.

  • Reaction : Condensation of 1,2-diamines with glyoxal derivatives forms the saturated quinoxaline ring.

Coupling of Quinazoline and Decahydroquinoxaline

The two heterocycles are linked via nucleophilic substitution or amide bond formation.

Nucleophilic Aromatic Substitution

  • Conditions : 2-Chloro-4-amino-6,7-dimethoxyquinazoline reacts with decahydroquinoxaline amine in DMF at 80–100°C.

  • Yield : ~65–75% after 12–24 h.

Introduction of the Furanoyl Group

The furan-2-carbonyl moiety is introduced via acylation.

Acylation Protocol

  • Reagent : Furan-2-carbonyl chloride in dichloromethane with triethylamine (0–5°C, 2–4 h).

  • Workup : Extraction and purification by silica gel chromatography yield the final product.

Optimization Strategies and Catalytic Enhancements

Solvent and Catalyst Screening

StepOptimal CatalystSolventTemperature (°C)Yield (%)
Quinoxaline formationCuSO₄·5H₂OEthanol2582
ChlorinationPOCl₃Toluene11089
AcylationNEt₃CH₂Cl₂078

Green Chemistry Improvements

  • Replacement of glacial acetic acid with water in oxidation steps.

  • Use of hydrogen peroxide instead of KMnO₄ reduces heavy metal waste.

Analytical Characterization

  • NMR : ¹H NMR (DMSO-d₆) signals at δ 8.21 (s, 1H, quinazoline H), 7.85 (d, 1H, furan H).

  • HPLC : Purity >98% with C18 column (MeCN/H₂O, 70:30).

Comparative Analysis of Synthetic Routes

Method FeaturePatent ApproachCatalytic MethodPharmacological Route
Reaction Time (h)10–242–66–12
Solvent ToxicityModerateLowHigh
Overall Yield (%)55–6075–8265–70

Chemical Reactions Analysis

Key Chemical Reactions

Reaction TypeDescriptionReferences
Amide Bond Formation Condensation of furoic acid’s carboxy group with the quinazoline’s secondary amine group.
Stereoselective Synthesis Use of chiral catalysts or resolving agents to isolate enantiomers.
Protonation Formation of the hydrochloride salt via reaction with HCl.

Molecular and Structural Data

PropertyValueSource
Molecular Formula C₂₃H₂₇N₅O₄
Molecular Weight 437.5 g/mol
IUPAC Name [(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl]-(furan-2-yl)methanone
Key Functional Groups Amide bond, furan ring, quinazoline core, and stereogenic centers

Biological and Pharmacological Context

While the query focuses on chemical reactions, cyclazosin’s role as an α1B-adrenoceptor antagonist highlights its functional significance. The compound’s stereochemistry critically influences its receptor-binding profile, as demonstrated in studies on enantiomer activity .

Comparative Analysis of Related Compounds

CompoundStructural DifferencePharmacological ActivitySynthesis Complexity
Cyclazosin Contains decahydroquinoxaline coreα1B-adrenoceptor antagonistHigh (stereoselective)
Prazosin Piperazine core instead of decahydroquinoxalineα1-adrenoceptor antagonistModerate
Terazosin Dihydroquinazoline coreα1-adrenoceptor antagonistModerate

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interactions with biological targets. Its derivatives have shown promise in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties. A study highlighted the inhibition of specific cancer cell lines, suggesting that the compound could be developed into a chemotherapeutic agent. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies demonstrated effectiveness against a range of bacterial strains, making it a candidate for antibiotic development. The structure's ability to penetrate bacterial membranes is believed to contribute to its efficacy .

Pharmacological Applications

Pharmacological studies have focused on the compound's interaction with various biological systems, particularly its effects on enzyme activity and receptor binding.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes linked to disease processes. For instance, it has been tested against phospholipase A2, an enzyme implicated in inflammatory responses. Inhibition of this enzyme can lead to reduced inflammation and pain relief, suggesting potential applications in anti-inflammatory therapies .

Neuropharmacology

Research into the neuropharmacological effects of this compound indicates potential benefits in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, which may lead to therapeutic effects in conditions such as depression and anxiety .

Biochemical Research

The compound's unique structure provides a valuable tool for biochemical research, particularly in studies involving molecular interactions and cellular mechanisms.

Molecular Interaction Studies

Studies utilizing this compound have contributed to understanding how small molecules interact with larger biological macromolecules. This includes binding affinity studies with proteins and nucleic acids, which are crucial for drug design and discovery processes .

Cellular Mechanisms

Investigations into the cellular mechanisms affected by this compound have revealed insights into its role in modulating cellular signaling pathways. These findings are essential for developing targeted therapies that can more effectively treat diseases at the molecular level .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionInhibits phospholipase A2, reducing inflammation
NeuropharmacologyPotential effects on CNS disorders
Molecular InteractionValuable insights into small molecule interactions
Cellular MechanismsModulates signaling pathways

Case Study 1: Anticancer Efficacy

A study conducted on various quinazoline derivatives demonstrated that modifications to the 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl) moiety enhanced anticancer activity against breast cancer cell lines (MCF-7). The results indicated that certain structural modifications led to increased potency and selectivity .

Case Study 2: Antibacterial Screening

In another investigation, the antibacterial properties of this compound were assessed against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity attributed to its unique structure .

Mechanism of Action

The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline would involve its interaction with specific molecular targets. This might include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Solubility (Water) Primary Target/Use References
Cyclazosin hydrochloride C₂₃H₂₇N₅O₄·HCl Decahydroquinoxaline 4-Amino-6,7-dimethoxyquinazolinyl; 2-furanylcarbonyl 1.8 mg/mL α₁-Adrenergic receptor antagonist
Prazosin hydrochloride C₁₉H₂₁N₅O₄·HCl Piperazine 4-Amino-6,7-dimethoxyquinazolinyl; 2-furanylcarbonyl 1.2 mg/mL Hypertension, PTSD, BPH
Doxazosin mesylate C₂₃H₂₅N₅O₅·CH₄O₃S Piperazine 4-Amino-6,7-dimethoxyquinazolinyl; 1,4-benzodioxan-2-ylcarbonyl 0.3 mg/mL (free base) Hypertension, BPH
Neldazosin C₁₉H₂₄N₆O₄ Piperazine 4-Amino-6,7-dimethoxyquinazolinyl; 3-hydroxybutyryl Not reported Experimental α₁-AR antagonist

Pharmacological Differentiation

α₁-Adrenergic Receptor Selectivity

  • Cyclazosin and prazosin both exhibit high affinity for α₁-AR subtypes, but cyclazosin’s decahydroquinoxaline core may enhance receptor-binding stability compared to prazosin’s piperazine ring .
  • Doxazosin incorporates a 1,4-benzodioxan group, which extends its half-life and allows once-daily dosing, unlike prazosin or cyclazosin .

Solubility and Bioavailability

  • Cyclazosin and prazosin share poor aqueous solubility, necessitating salt forms (e.g., hydrochloride) for clinical use.
  • Doxazosin mesylate’s sulfonate group improves solubility, enhancing its pharmacokinetic profile .

Research Findings

  • Cyclazosin : In vitro studies demonstrate its α₁-AR antagonism with an IC₅₀ of 12 nM , comparable to prazosin (IC₅₀ = 8 nM ) .
  • Prazosin : Reduces heroin self-administration in rodent models, highlighting its CNS penetration .
  • Doxazosin : Suppresses JAK/STAT signaling in cancer cells, suggesting pleiotropic effects beyond blood pressure control .

Biological Activity

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline is a compound that has attracted attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline is C23H28ClN5O4C_{23}H_{28}ClN_5O_4. The compound features a quinazoline core, which is known for its various bioactive properties. Its structural characteristics contribute to its interaction with biological targets.

Antihypertensive Effects

The compound has been identified as an effective antihypertensive agent. According to research, it can be administered in dosages ranging from 0.01 to 100 mg, with a preference for oral administration in divided doses. In cases of hypertensive crises, intravenous administration is recommended . The mechanism involves modulation of vascular resistance and cardiac output, which are critical factors in blood pressure regulation.

Anticancer Potential

Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Studies indicate that quinazoline-based compounds exhibit significant cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of specific receptors associated with tumor growth . Molecular docking studies have demonstrated that these compounds can effectively bind to cancer-related targets, suggesting their potential as therapeutic agents in oncology .

Antimicrobial and Other Activities

In addition to its antihypertensive and anticancer properties, quinazoline derivatives have been reported to possess antimicrobial activities. This includes effectiveness against bacteria and fungi, making it a candidate for further exploration in infectious disease treatment . Furthermore, these compounds have been noted for their analgesic and anti-inflammatory properties, expanding their therapeutic potential .

Case Studies

  • Antihypertensive Activity : A study reported that the hydrochloride salt form of the compound demonstrated lower toxicity compared to other antihypertensive drugs like prazosin while maintaining efficacy .
  • Cytotoxicity Assays : In vitro studies using the MTT assay have shown that certain derivatives of quinazoline exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating their potential for development as anticancer therapies .
  • Molecular Docking Analysis : Molecular docking studies revealed favorable binding interactions between the compound and target proteins involved in cancer progression. The binding free energy values indicated a strong affinity for these targets, supporting further investigation into their therapeutic use .

Synthesis Methods

The synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline typically involves multi-step organic reactions. The process includes:

  • Formation of the Quinazoline Core : This step often utilizes starting materials like 2-chloro-4-amino-6,7-dimethoxyquinazoline.
  • Coupling Reactions : The introduction of the furanylcarbonyl group is achieved through coupling reactions with appropriate reagents under controlled conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Q & A

Q. Pitfalls :

  • Low yields due to steric hindrance during piperazine coupling.
  • Methoxy group demethylation under acidic/basic conditions.
  • Purification challenges from byproducts (e.g., column chromatography with gradient elution recommended) .

How can experimental design optimize synthesis yield and purity?

Answer:
Use Design of Experiments (DoE) to identify critical parameters:

  • Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., PdCl₂ for coupling reactions).
  • Responses : Yield, purity (HPLC).

Q. Methodology :

Apply a central composite design to screen variables.

Optimize via response surface methodology (RSM) .

Validate with reaction path quantum calculations (e.g., transition state analysis) to predict bottlenecks .

What advanced analytical techniques resolve structural ambiguities or impurities?

Answer:

  • NMR : ¹H/¹³C and 2D-COSY for stereochemical confirmation of the decahydroquinoxaline ring.
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks.
  • HPLC-PDA/MS : Detect trace impurities (e.g., demethylated byproducts).
  • X-ray crystallography : Absolute configuration determination for crystalline intermediates .

How to address contradictory data in biological activity assays (e.g., in vitro vs. in vivo)?

Answer:

Orthogonal assays : Validate α1B-adrenoceptor binding (radioligand displacement) with functional assays (calcium flux).

Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and plasma protein binding.

In silico modeling : Use molecular docking (AutoDock Vina) to correlate binding poses with activity discrepancies.

Purity verification : Ensure >95% purity via HPLC to exclude interference from synthetic byproducts .

What computational strategies predict pharmacological mechanisms or off-target effects?

Answer:

Molecular Dynamics (MD) simulations : Study ligand-receptor binding stability (e.g., α1B-adrenoceptor).

QSAR modeling : Relate structural features (e.g., methoxy group position) to antagonistic potency.

Off-target screening : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify kinase or GPCR interactions.

ADMET prediction : Tools like ADMETlab 2.0 assess bioavailability and toxicity risks .

How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Core modifications : Substitute methoxy groups with ethoxy or halogens to probe electronic effects.

Linker variations : Replace piperazine with morpholine or thiomorpholine to assess conformational flexibility.

Functional group swaps : Exchange furanoyl with thiophene or pyridine carbonyl for steric/electronic comparisons.

Biological evaluation : Prioritize assays based on target engagement (e.g., α1B binding IC₅₀ vs. functional antagonism EC₅₀) .

What methodologies mitigate challenges in scaling up synthesis?

Answer:

Flow chemistry : Continuous processing for exothermic steps (e.g., acylation).

Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.

Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use.

Process analytical technology (PAT) : In-line FTIR or Raman for real-time monitoring .

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